CEP-5214 - 402857-39-0

CEP-5214

Catalog Number: EVT-287903
CAS Number: 402857-39-0
Molecular Formula: C28H28N2O3
Molecular Weight: 440.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CEP-5214 is a potent, low-nanomolar pan inhibitor of human VEGF-R tyrosine kinases, displaying IC(50) values of 16, 8, and 4 nM for VEGF-R1/FLT-1, VEGF-R2/KDR, and VEGF-R3/FLT-4, respectively, with cellular activity equivalent to the isolated enzyme activity. Compound 21 exhibited good selectivity against numerous tyrosine and serine/threonine kinases including PKC, Tie2, TrkA, CDK1, p38, JNK, and IRK.
Source and Classification

CEP-5214 was developed by Cephalon, Inc. and is classified as a small molecule drug targeting angiogenesis. Its molecular formula is C28H28N2O3C_{28}H_{28}N_{2}O_{3} and it has been assigned the CAS registry number 402857-39-0 . The compound is part of a broader class of drugs aimed at inhibiting tumor growth by disrupting the blood supply necessary for tumor survival.

Synthesis Analysis

Methods and Technical Details

The synthesis of CEP-5214 involves multiple steps that emphasize the formation of its unique fused pyrrolocarbazole structure. The detailed synthetic pathway has been documented in various studies, highlighting the use of specific reagents and conditions to achieve high purity and yield. For instance, the synthesis typically includes reactions involving key intermediates that undergo cyclization processes to form the final product .

The synthesis can be summarized as follows:

  1. Formation of Key Intermediates: Initial reactions involve creating precursors through condensation reactions.
  2. Cyclization: These intermediates are subjected to cyclization under controlled conditions to form the fused ring system characteristic of CEP-5214.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity levels suitable for biological testing.
Molecular Structure Analysis

Structure and Data

CEP-5214 features a complex molecular structure characterized by a carbazole backbone fused with additional aromatic rings. This structure contributes to its biological activity by providing specific interactions with target kinases.

  • Molecular Formula: C28H28N2O3C_{28}H_{28}N_{2}O_{3}
  • InChIKey: MLIFNJABMANKEU-UHFFFAOYSA-N
  • 3D Structure: The three-dimensional conformation is crucial for its binding affinity to the VEGF receptors.

The structural integrity of CEP-5214 allows it to effectively inhibit kinase activity, which is vital for its function as an anti-cancer agent.

Chemical Reactions Analysis

Reactions and Technical Details

CEP-5214 undergoes various chemical reactions, primarily focusing on its interaction with target kinases. Inhibition assays have demonstrated its ability to competitively bind to the ATP-binding sites of VEGF receptors, thereby preventing downstream signaling pathways that promote angiogenesis.

Key reaction details include:

  • Inhibition Mechanism: CEP-5214 acts as a competitive inhibitor, binding reversibly to the active site of receptor kinases.
  • Cross-Reactivity: Studies indicate that prolonged exposure can lead to cross-resistance in certain cell lines, complicating its therapeutic use .
Mechanism of Action

Process and Data

The mechanism of action for CEP-5214 involves inhibition of angiogenesis by blocking the signaling pathways mediated by vascular endothelial growth factor receptors. Upon binding to these receptors, CEP-5214 prevents their activation by VEGF, leading to reduced endothelial cell proliferation and migration.

Key points include:

  • Signal Transduction Interference: By inhibiting receptor phosphorylation, CEP-5214 disrupts critical signaling cascades essential for angiogenesis.
  • Impact on Tumor Microenvironment: This inhibition ultimately affects tumor growth by limiting blood supply, which is crucial for tumor survival and expansion.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

CEP-5214 exhibits specific physical and chemical properties that influence its bioavailability and efficacy:

  • Solubility: The compound has low aqueous solubility (<10 μg/ml), which poses challenges for oral bioavailability .
  • Stability: Stability studies indicate that CEP-5214 maintains integrity under physiological conditions, although formulation strategies may be necessary to enhance solubility for effective delivery.
Applications

Scientific Uses

CEP-5214 has significant potential in scientific research and clinical applications:

Introduction to Angiogenesis and VEGF Receptor Tyrosine Kinase Inhibition

Role of VEGF/VEGFR Signaling in Tumor Angiogenesis and Pathogenesis

The vascular endothelial growth factor (VEGF) family and its cognate receptor tyrosine kinases (VEGFRs) constitute a master regulatory axis governing physiological and pathological angiogenesis. VEGF-A, -B, -C, -D, and placental growth factor (PlGF) bind preferentially to three VEGFR isoforms: VEGFR-1 (Flt-1), VEGFR-2 (KDR/Flk-1), and VEGFR-3 (Flt-4) [5]. VEGFR-2 is the primary mediator of endothelial cell proliferation, migration, permeability, and survival, driving the sprouting of new blood vessels from pre-existing vasculature—a process indispensable for solid tumor growth beyond 1-2 mm³ [5]. VEGFR-1, though less kinase-active, modulates monocyte migration and vascular remodeling, while VEGFR-3 governs lymphangiogenesis, facilitating metastatic dissemination [4] [7]. In malignancies, tumor hypoxia and oncogenic mutations induce VEGF overexpression, creating a self-amplifying loop of aberrant angiogenesis that fuels tumor progression and metastasis [5].

Table 1: VEGF Receptor Tyrosine Kinase Family and Functional Roles

Receptor IsoformPrimary LigandsKey Functions in CancerCEP-5214 IC₅₀ (nM)
VEGFR-1 (Flt-1)VEGF-A, VEGF-B, PlGFModulates inflammation & vascular remodeling16 nM
VEGFR-2 (KDR/Flk-1)VEGF-A, VEGF-C, VEGF-DMediates endothelial proliferation, migration, permeability4-8 nM
VEGFR-3 (Flt-4)VEGF-C, VEGF-DDrives lymphangiogenesis & metastasis4 nM

Rationale for Pan-VEGFR Kinase Inhibition in Anticancer Therapeutics

Selective VEGFR-2 inhibition demonstrated clinical limitations due to compensatory upregulation of VEGFR-1 and VEGFR-3 signaling, leading to therapeutic resistance and tumor revascularization [4]. Pan-VEGFR inhibitors simultaneously disrupt all VEGF-dependent pathways, offering three key advantages: (1) Comprehensive angiogenic blockade by preventing ligand-mediated crosstalk between isoforms; (2) Suppression of metastatic escape via VEGFR-3 inhibition in lymphatic endothelia; and (3) Overcoming adaptive resistance mechanisms emerging from isoform redundancy [2] [5]. CEP-5214 exemplifies this strategy with equipotent inhibition across all three VEGFRs (IC₅₀: 4–16 nM) while maintaining selectivity over unrelated kinases (PKC, Tie2, TrkA, CDK1, p38, JNK, IRK), minimizing off-target toxicity [4] [7]. This pan-inhibition profile translates to superior suppression of capillary tube formation in human umbilical vein endothelial cells (HUVECs) and microvessel growth in rat aortic ring assays at low nanomolar concentrations, confirming mechanistic potency [5].

Historical Development of CEP-5214 as a Synthetic Pyrrolocarbazole Derivative

CEP-5214 emerged from systematic structure-activity relationship (SAR) optimization of the indenopyrrolocarbazole pharmacophore, a scaffold inspired by natural carbazole alkaloids known for kinase affinity [2] [6]. Initial compounds featured substitutions at the 9- and 12-positions of the indeno[2,1-a]pyrrolo[3,4-c]carbazole-5-one core. Key discoveries included:

  • Position 9 (Alkoxymethyl): Ethoxymethyl (Compound 19) and isopropoxymethyl (Compound 21/CEP-5214) conferred maximal VEGFR-2 inhibition (IC₅₀ = 4 nM and 8 nM, respectively). Bulkier groups (e.g., tert-butoxymethyl) or α-branched chains reduced activity >10-fold due to steric hindrance in the ATP-binding pocket [2].
  • Position 12 (Hydroxyalkyl): A 3-hydroxypropyl chain proved essential, with shorter (hydroxyethyl) or longer (hydroxybutyl) chains diminishing potency. Replacement with thioether analogs abolished activity, highlighting the critical role of oxygen-based hydrogen bonding [2] [4].
  • Scaffold rigidification: The planar fused tricyclic system enabled optimal orientation within the kinase hinge region, while the C5-ketone participated in key hydrophobic interactions [6] [10].

Table 2: Preclinical Antitumor Efficacy of CEP-5214/CEP-7055

Tumor ModelAdministration RouteDose (mg/kg, b.i.d.)Maximal Tumor Growth Inhibition
U87MG Glioblastoma (s.c.)Oral (CEP-7055)23.890% vs. control
HT-29 Colon Carcinoma (s.c.)Oral (CEP-7055)23.885% vs. control
RENCA Renal Carcinoma (orthotopic)Oral (CEP-7055)11.9–23.8Reduced metastasis score by 60%
ASPC-1 Pancreatic (s.c.)Oral (CEP-7055)23.8Efficacy independent of tumor volume

CEP-5214’s poor aqueous solubility limited oral bioavailability, prompting development of the N,N-dimethylglycine ester prodrug CEP-7055. Enzymatic hydrolysis in vivo regenerates active CEP-5214, yielding 5-fold higher plasma exposure in rodents and enabling oral dosing [2] [5]. In preclinical studies, CEP-7055 demonstrated dose-dependent inhibition of tumor growth across >10 xenograft models (melanoma, glioblastoma, pancreatic, colon carcinomas), achieving 50–90% growth suppression at 23.8 mg/kg b.i.d. without significant toxicity [5]. This efficacy correlated with reduced intratumoral microvessel density (22–38%) and increased apoptosis, validating its antiangiogenic mechanism [5] [7].

Properties

CAS Number

402857-39-0

Product Name

CEP-5214

IUPAC Name

3-(3-hydroxypropyl)-7-(propan-2-yloxymethyl)-3,13-diazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1(16),2(10),4(9),5,7,11(15),17,19,21-nonaen-14-one

Molecular Formula

C28H28N2O3

Molecular Weight

440.5 g/mol

InChI

InChI=1S/C28H28N2O3/c1-16(2)33-15-17-8-9-23-20(12-17)25-22-14-29-28(32)26(22)24-19-7-4-3-6-18(19)13-21(24)27(25)30(23)10-5-11-31/h3-4,6-9,12,16,31H,5,10-11,13-15H2,1-2H3,(H,29,32)

InChI Key

MLIFNJABMANKEU-UHFFFAOYSA-N

SMILES

CC(C)OCC1=CC2=C(C=C1)N(C3=C2C4=C(C5=C3CC6=CC=CC=C65)C(=O)NC4)CCCO

Solubility

Soluble in DMSO, not in water

Synonyms

3-(5,6,7,13-tetrahydro-9-((1-methylethoxy)methyl)-5-oxo-12H-indeno(2,1-a)pyrrolo(3,4-c)carbazol-12-yl)propanol
CEP 5214
CEP-5214
CEP5214

Canonical SMILES

CC(C)OCC1=CC2=C(C=C1)N(C3=C2C4=C(C5=C3CC6=CC=CC=C65)C(=O)NC4)CCCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.